Cas no 2228796-30-1 (1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole)

1-Ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole is a structurally distinct pyrazole derivative featuring a substituted azetidine moiety. The presence of the 3-methoxyazetidin-3-ylmethyl group enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis, offering steric and electronic modulation for targeted reactivity. The ethyl and methyl substituents on the pyrazole core contribute to stability and lipophilicity, making it suitable for applications requiring controlled solubility profiles. Its well-defined heterocyclic framework allows for further functionalization, enabling precise modifications in drug discovery and material science. The compound’s purity and synthetic reproducibility are critical for research applications demanding consistent performance.
1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole structure
2228796-30-1 structure
Product Name:1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole
CAS No:2228796-30-1
MF:C12H21N3O
MW:223.31464266777
CID:6241672
PubChem ID:165867737
Update Time:2025-06-12

1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole
    • EN300-1786975
    • 2228796-30-1
    • 1-ethyl-4-[(3-methoxyazetidin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole
    • Inchi: 1S/C12H21N3O/c1-5-15-10(3)11(9(2)14-15)6-12(16-4)7-13-8-12/h13H,5-8H2,1-4H3
    • InChI Key: FVEBIOMJJDGIOP-UHFFFAOYSA-N
    • SMILES: O(C)C1(CC2C(C)=NN(CC)C=2C)CNC1

Computed Properties

  • Exact Mass: 223.168462302g/mol
  • Monoisotopic Mass: 223.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 39.1Ų

1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole Pricemore >>

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Additional information on 1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole

Chemical Profile of 1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole (CAS No. 2228796-30-1)

1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole (CAS No. 2228796-30-1) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of an azetidine moiety and a methoxy group in its structure introduces additional layers of complexity, making it a promising candidate for further investigation in drug discovery.

The molecular structure of 1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole features a central pyrazole ring substituted with ethyl, dimethyl, and azetidine-derived groups. The 3-methoxyazetidin-3-ylmethyl substituent is particularly noteworthy, as it introduces a chiral center that could influence the compound's pharmacokinetic and pharmacodynamic properties. This structural feature makes it an attractive scaffold for designing molecules with enhanced selectivity and reduced toxicity.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for therapeutic applications. Pyrazole derivatives have been extensively studied due to their ability to modulate various biological pathways. For instance, research has shown that pyrazole-based compounds can interact with enzymes and receptors involved in inflammation and cancer progression. The 1H-pyrazole core in this compound is known to exhibit inhibitory activity against several key enzymes, such as COX (cyclooxygenase) and LOX (lipoxygenase), which are pivotal in the inflammatory response.

The 3,5-dimethyl substitution on the pyrazole ring further enhances the compound's stability and lipophilicity, properties that are crucial for oral bioavailability. Additionally, the azetidine ring introduces a rigid structure that can improve binding affinity to biological targets. This combination of structural features makes 1-ethyl-4-(3-methoxyazetidin-3-yl)methyl-3,5-dimethyl-1H-pyrazole a versatile scaffold for medicinal chemists aiming to develop next-generation therapeutics.

Recent studies have highlighted the potential of azetidine derivatives as scaffolds for drug development. The 3-methoxyazetidin-3-ylmethyl group in this compound is reminiscent of structures found in several bioactive molecules that have shown promise in preclinical studies. For example, azetidine-based compounds have been investigated for their role in modulating neurotransmitter systems, which could have implications in treating neurological disorders such as epilepsy and Alzheimer's disease.

The dimethyl substituents on the pyrazole ring contribute to the compound's overall hydrophobicity, which is favorable for membrane permeability. This property is essential for drugs that need to cross biological barriers to reach their target sites. Furthermore, the presence of multiple chiral centers in this molecule allows for the synthesis of enantiomerically pure forms, which can lead to improved pharmacological profiles.

In the context of current pharmaceutical research, 1H-pyrazole derivatives continue to be explored for their potential as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that are more targeted and less toxic than traditional chemotherapies.

The methoxy group in the 3-methoxyazetidin-3-ylmethyl moiety is another key feature that contributes to the compound's biological activity. Methoxy-substituted heterocycles have been shown to enhance binding interactions with biological targets due to their ability to form hydrogen bonds and hydrophobic interactions. This structural element could be exploited to fine-tune the pharmacological properties of 1-ethyl-4-(3-methoxyazetidin-3-ylmethyl)-3,5-dimethylpyrazole, making it a valuable tool in drug discovery efforts.

From a synthetic chemistry perspective, 1H-pyrazole derivatives are known for their accessibility through various synthetic routes. The presence of multiple functional groups in this compound allows for diverse chemical modifications, enabling researchers to explore different structural analogs with tailored biological activities. This flexibility makes it an ideal candidate for structure-based drug design approaches.

The broader significance of this compound lies in its potential contribution to addressing unmet medical needs. As drug resistance becomes an increasingly pressing issue worldwide, there is a continuous demand for novel therapeutic agents with unique mechanisms of action. Compounds like 1-et hyl -4-( 3 -meth oxy az etid ine - 3 - ylm ethyl ) - 3 ,5 -dim eth yl - 1 H -py ra z ole ( CAS No . 2228796 -30 - 1 ) offer hope by providing new chemical entities that can be optimized for efficacy and safety.

In conclusion, 1 - eth yl -4 -( 3 -meth oxy az et id ine - 3 - ylm ethyl ) - 3 ,5 -dim eth yl - 1 H -py ra z ole ( CAS No . 2228796 -30 - 1 ) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable asset in the quest for new therapeutics targeting various diseases. Further investigation into its pharmacological profile will undoubtedly contribute valuable insights into drug design principles and potentially lead to the development of novel treatments that improve patient outcomes.

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